3-[(2-Methylphenyl)methoxy]benzenethiol
Description
3-[(2-Methylphenyl)methoxy]benzenethiol is a sulfur-containing aromatic compound characterized by a benzenethiol core substituted at the 3-position with a (2-methylphenyl)methoxy group. This structural motif combines the nucleophilic thiol (-SH) group with a bulky, electron-rich aryl ether moiety. Such a combination may confer unique chemical and physical properties, including altered acidity, solubility, and reactivity compared to simpler thiophenols.
Properties
IUPAC Name |
3-[(2-methylphenyl)methoxy]benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11-5-2-3-6-12(11)10-15-13-7-4-8-14(16)9-13/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETLMYHWEFDMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC(=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)methoxy]benzenethiol involves specific reaction conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include the use of specific catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the successful formation of the compound.
Industrial Production Methods
In industrial settings, the production of 3-[(2-Methylphenyl)methoxy]benzenethiol is scaled up using optimized processes to achieve high yields and purity. The industrial methods often involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylphenyl)methoxy]benzenethiol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents to modify the chemical structure of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
The reactions involving 3-[(2-Methylphenyl)methoxy]benzenethiol typically use common reagents such as acids, bases, and solvents. The conditions for these reactions, including temperature, pressure, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 3-[(2-Methylphenyl)methoxy]benzenethiol depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as spectroscopy and chromatography to confirm their structure and purity.
Scientific Research Applications
3-[(2-Methylphenyl)methoxy]benzenethiol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, 3-[(2-Methylphenyl)methoxy]benzenethiol is used to study cellular processes and molecular interactions.
Industry: 3-[(2-Methylphenyl)methoxy]benzenethiol is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methylphenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in the mechanism of action are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 3-[(2-methylphenyl)methoxy]benzenethiol and analogous compounds:
Key Structural and Functional Differences:
- Substituent Bulk and Electronic Effects : The (2-methylphenyl)methoxy group in the target compound introduces greater steric hindrance and electron-donating effects compared to simpler methoxy or methyl groups in analogs. This may reduce solubility in polar solvents and modulate thiol acidity.
- Acidity : The thiol group’s acidity is influenced by substituents. Methoxy groups (electron-donating) slightly decrease acidity relative to unsubstituted benzenethiol, but steric effects from the ortho-methyl group in the target compound may further alter reactivity .
- Synthetic Routes: Analogous compounds like 3-methoxybenzenethiol are synthesized via direct alkylation or condensation (e.g., uses 2-aminobenzenethiol and aldehydes). The target compound may require tailored protection/deprotection strategies due to its bulky substituent .
Physicochemical Properties and Reactivity
- Boiling Point and Solubility : The target compound’s higher molecular weight (~246.3 g/mol) suggests a boiling point exceeding 250°C, similar to benzothiazole derivatives (e.g., ). The bulky substituent likely reduces water solubility compared to 3-methoxybenzenethiol (d = 1.13 g/mL) .
- Spectroscopic Behavior: Thiophenols like the target compound may exhibit surface-enhanced Raman scattering (SERS) when adsorbed on metals (e.g., Ag or Au), as seen in SERS studies of related thiols .
- Reactivity : The thiol group enables nucleophilic reactions (e.g., disulfide formation, metal coordination). Steric hindrance from the (2-methylphenyl)methoxy group may slow reaction kinetics compared to less hindered analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
